6-(3-Methylbutoxy)pyridazin-3-amine

Description

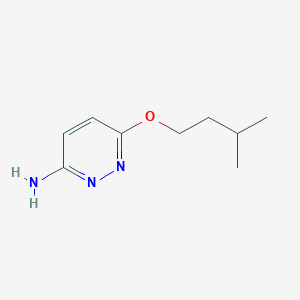

6-(3-Methylbutoxy)pyridazin-3-amine (CAS: N/A; CID: 112693082) is a pyridazine derivative with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.2 g/mol. Its structure features a pyridazine ring substituted with an amine group at position 3 and a 3-methylbutoxy chain at position 5. The compound’s SMILES notation is CC(C)CCOC1=NN=C(C=C1)N, and its InChIKey is DZNSGAHVWLZPJL-UHFFFAOYSA-N .

Properties

IUPAC Name |

6-(3-methylbutoxy)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7(2)5-6-13-9-4-3-8(10)11-12-9/h3-4,7H,5-6H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNSGAHVWLZPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=NN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylbutoxy)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines, which can then be converted to pyridazines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylbutoxy)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

6-(3-Methylbutoxy)pyridazin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.

Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 6-(3-Methylbutoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects . The compound may also interact with ion channels and receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table compares 6-(3-Methylbutoxy)pyridazin-3-amine with structurally related pyridazine derivatives:

*Estimated based on methoxy group’s hydrophobicity.

Key Observations:

- Steric Effects : The branched 3-methylbutoxy chain introduces steric bulk, which may hinder interactions with biological targets compared to planar aromatic substituents (e.g., 4-fluorophenyl) .

Biological Activity

6-(3-Methylbutoxy)pyridazin-3-amine is a pyridazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Pyridazine Derivatives

Pyridazine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The unique structural features of this compound contribute to its pharmacological profile, making it a subject of interest in drug development.

Target Interactions

This compound likely interacts with multiple biological targets. Similar compounds have been shown to bind with high affinity to various receptors, influencing several biochemical pathways. These interactions can lead to significant biological effects, including modulation of enzyme activity and alterations in cell signaling pathways.

Biochemical Pathways

The compound is believed to affect several biochemical pathways, potentially impacting processes such as:

- Cell proliferation

- Apoptosis

- Inflammation response

Research indicates that pyridazine derivatives may act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains. This activity is essential for developing new antibiotics or antifungal agents.

Anticancer Potential

Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast, colon, and liver cancer models. The compound has been associated with inducing apoptosis and inhibiting angiogenesis in tumor cells .

Study on Anticancer Activity

A study conducted on a series of pyridazine derivatives, including this compound, revealed promising results in terms of anticancer efficacy. The compound showed significant cytotoxicity against human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Breast | 15 | Apoptosis induction |

| Compound I | Colon | 10 | Cell cycle arrest |

| Compound II | Liver | 12 | Anti-angiogenesis |

Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of pyridazine derivatives, this compound was evaluated for its ability to reduce inflammation markers in animal models. Results indicated a significant reduction in edema and inflammatory cytokines following treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.